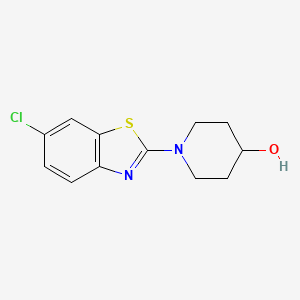![molecular formula C19H23F2N5O B12264008 4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12264008.png)
4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyrimidine ring, and a morpholine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-difluorobenzyl chloride with piperazine to form 4-(3,5-difluorobenzyl)piperazine. This intermediate is then reacted with 2-chloropyrimidine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit the growth of certain fungi by interfering with their cell membrane synthesis. The compound’s piperazine and pyrimidine rings are crucial for binding to these targets and disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Posaconazole: An antifungal agent with a similar structure, featuring a triazole ring and a difluorophenyl group.
Voriconazole: Another antifungal compound with structural similarities, including a triazole ring and a fluorinated phenyl group.
Uniqueness
4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is unique due to its combination of piperazine, pyrimidine, and morpholine rings. This unique structure contributes to its diverse range of applications and potential therapeutic effects.
Properties
Molecular Formula |
C19H23F2N5O |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[4-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C19H23F2N5O/c20-16-11-15(12-17(21)13-16)14-24-3-5-25(6-4-24)18-1-2-22-19(23-18)26-7-9-27-10-8-26/h1-2,11-13H,3-10,14H2 |
InChI Key |
SILRCXYMHDHAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC(=C2)F)F)C3=NC(=NC=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12263925.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B12263939.png)
![2-(Pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263941.png)

![2-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B12263955.png)
![N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12263961.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B12263976.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12263980.png)
![N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263992.png)
![4-[1-(6-Cyclobutylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12263993.png)
![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B12263994.png)
![5-chloro-N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12263999.png)
![N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12264022.png)
![1-(4-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12264030.png)
